molecular formula C15H15N7OS B12244337 N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-2-phenyl-2H-1,2,3-triazole-4-carboxamide

N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-2-phenyl-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B12244337
M. Wt: 341.4 g/mol
InChI Key: LJKGZBPDVLBHPX-UHFFFAOYSA-N
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Description

N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes a thiadiazole ring, an azetidine ring, and a triazole ring, contributes to its distinctive chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-2-phenyl-2H-1,2,3-triazole-4-carboxamide typically involves multiple steps. One common method involves the reaction of 5-methyl-1,3,4-thiadiazole-2-amine with azetidin-3-one in the presence of a suitable catalyst to form the intermediate azetidin-3-yl-thiadiazole. This intermediate is then reacted with 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid under specific conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions: N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-2-phenyl-2H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-2-phenyl-2H-1,2,3-triazole-4-carboxamide has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-2-phenyl-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with DNA and proteins, disrupting their normal function. This can lead to the inhibition of DNA replication and protein synthesis, ultimately resulting in cell death. The compound may also inhibit specific enzymes involved in metabolic pathways, contributing to its biological activity .

Comparison with Similar Compounds

Uniqueness: N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-2-phenyl-2H-1,2,3-triazole-4-carboxamide is unique due to the combination of three distinct rings in its structure, which contributes to its diverse chemical reactivity and broad spectrum of biological activities. This makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C15H15N7OS

Molecular Weight

341.4 g/mol

IUPAC Name

N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-2-phenyltriazole-4-carboxamide

InChI

InChI=1S/C15H15N7OS/c1-10-18-19-15(24-10)21-8-11(9-21)17-14(23)13-7-16-22(20-13)12-5-3-2-4-6-12/h2-7,11H,8-9H2,1H3,(H,17,23)

InChI Key

LJKGZBPDVLBHPX-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)N2CC(C2)NC(=O)C3=NN(N=C3)C4=CC=CC=C4

Origin of Product

United States

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